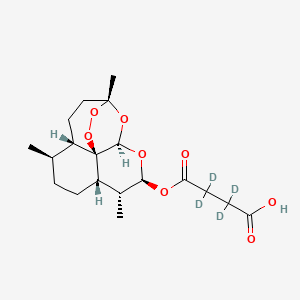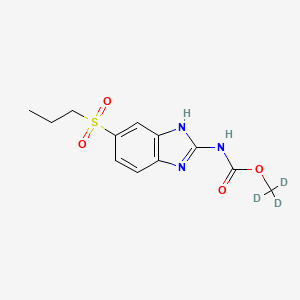
17β-雌二醇-13C2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
17-beta-Estradiol-13C2 is a labeled form of 17-beta-Estradiol, a potent estrogen steroid hormone. The “13C2” label indicates that two carbon atoms in the molecule are replaced with the carbon-13 isotope, which is useful for tracing and studying the compound in various scientific applications. 17-beta-Estradiol itself is crucial in the regulation of the reproductive and sexual functions in both females and males.
科学研究应用
17-beta-Estradiol-13C2 is widely used in scientific research due to its labeled carbon atoms, which allow for precise tracking and analysis. Some key applications include:
Chemistry: Used in studies involving the synthesis and reaction mechanisms of steroid hormones.
Biology: Employed in tracing metabolic pathways and understanding the biological roles of estrogens.
Medicine: Utilized in pharmacokinetic studies to understand the distribution, metabolism, and excretion of estradiol in the body.
Industry: Applied in the development of new pharmaceuticals and in quality control processes to ensure the purity and efficacy of estrogen-related drugs.
作用机制
Target of Action
17-beta-Estradiol (E2) is a naturally occurring hormone circulating endogenously in females . It primarily targets the estrogen receptors ESR1 and ESR2 . These receptors are widely distributed in the male reproductive tract and are involved in various physiological processes, including sexual development, reproduction, and certain pathological events .
Mode of Action
E2 interacts with its targets, the estrogen receptors ESR1 and ESR2, inducing a translocation of these receptors to the plasma membrane . This interaction results in the activation of the epidermal growth factor receptor (EGFR) and the mitogen-activated protein kinase signaling pathway . Furthermore, E2 is known to exert rapid, non-genomic actions initiated at the cell surface .
Biochemical Pathways
The degradation of E2 by bacteria such as Rhodococcus sp. and Sphingomonas sp. involves a series of biochemical reactions . The first step in the E2 degradation pathway, also known as the 4,5-seco pathway, begins with 17β-dehydrogenation to render estrone (E1), followed by the oxygenolytic degradation of the aromatic ring A through the previous 4-hydroxylation and the subsequent meta-cleavage reaction .
Pharmacokinetics
The pharmacokinetics of E2, including its bioavailability, metabolism, biological half-life, and other parameters, differ by route of administration . For oral or intramuscular administration, E2 is commonly synthesized as a pro-drug ester due to its low oral bioavailability on its own .
Result of Action
The activation of E2/ER axis leads to an increase in several transcription factors associated with mitochondrial biogenesis and oxidative phosphorylation (OxPhos) and glycolytic pathways . This results in significant increases in several OxPhos and glycolytic proteins as well as pathway fluxes . As a result of energy metabolism stimulation by E2, cancer cell migration and invasion processes and related proteins contents are augmented .
Action Environment
E2 ubiquitously exists in various water bodies with long-term endocrine-disrupting and carcinogenic impacts on wildlife even at the trace level of ng L −1 . The presence of alternative carbon sources and their concentration levels can affect E2 biodegradation . The E2 exposure contributes to metabolism changes of lipid, nucleotide, carbohydrate, amino acid, and membrane transport .
生化分析
Biochemical Properties
17-beta-Estradiol-13C2 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to effectively stimulate multiple functions in organisms and regulate cancer development by promoting cell proliferation .
Cellular Effects
The effects of 17-beta-Estradiol-13C2 on various types of cells and cellular processes are profound. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of 17-beta-Estradiol-13C2 is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 17-beta-Estradiol-13C2 change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 17-beta-Estradiol-13C2 vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
17-beta-Estradiol-13C2 is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
17-beta-Estradiol-13C2 is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of 17-beta-Estradiol-13C2 and its effects on its activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 17-beta-Estradiol-13C2 typically involves the incorporation of carbon-13 labeled precursors into the steroid backbone. One common method is the use of labeled acetates or other carbon-13 enriched starting materials in the synthesis pathway of estradiol. The process involves multiple steps, including oxidation, reduction, and cyclization reactions under controlled conditions.
Industrial Production Methods: Industrial production of 17-beta-Estradiol-13C2 is generally carried out in specialized facilities equipped to handle isotopic labeling. The process involves the use of high-purity carbon-13 labeled reagents and sophisticated purification techniques to ensure the final product’s isotopic enrichment and chemical purity.
Types of Reactions:
Oxidation: 17-beta-Estradiol-13C2 can undergo oxidation reactions to form estrone or other oxidized derivatives.
Reduction: It can be reduced to form estradiol derivatives with different functional groups.
Substitution: Various substitution reactions can occur at different positions on the steroid backbone, leading to a variety of functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under specific conditions to achieve desired substitutions.
Major Products:
Oxidation: Estrone and other oxidized steroids.
Reduction: Reduced estradiol derivatives.
Substitution: Functionalized estradiol derivatives with various substituents.
相似化合物的比较
17-alpha-Estradiol: Another form of estradiol with a different configuration at the C17 position.
Estrone: An oxidized form of estradiol with a ketone group at the C17 position.
Estriol: A metabolite of estradiol with hydroxyl groups at the C16 and C17 positions.
Uniqueness: 17-beta-Estradiol-13C2 is unique due to its isotopic labeling, which allows for detailed tracking and analysis in various scientific studies. This labeling provides a distinct advantage in research applications, enabling precise measurement and understanding of the compound’s behavior in biological systems.
属性
CAS 编号 |
82938-05-4 |
|---|---|
分子式 |
C18H24O2 |
分子量 |
274.37 |
外观 |
White Solid |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
相关CAS编号 |
50-28-2 (unlabelled) |
同义词 |
(17β)-Estra-1,3,5(10)-triene-3,17-diol-,3,4-13C2 |
标签 |
Estradiol Impurities |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


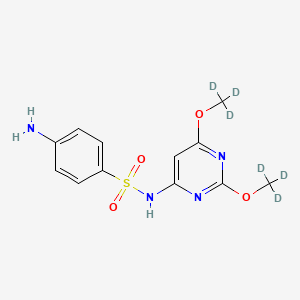
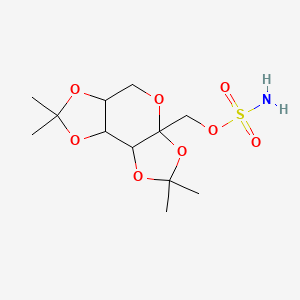
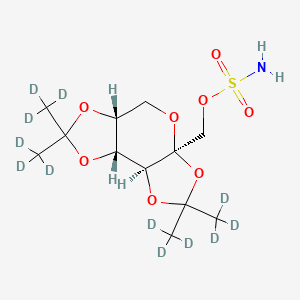
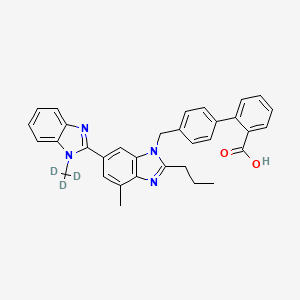
![(4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-bis(trideuteriomethyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B602564.png)
![N-Acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602566.png)
![N-[1,2-13C2]acetyl-D-[1-13C;15N]glucosamine](/img/structure/B602569.png)
